molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361347
CAS No.: 216985-67-0
M. Wt: 269.7 g/mol
InChI Key: LLLITEMJLQKDAX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 8.39 ppm (s, 1H, thiophene H)
    • δ 7.88 ppm (d, J = 8.1 Hz, 1H, aromatic H)
    • δ 4.12 ppm (s, 2H, CH₂COOH)
  • ¹³C NMR (DMSO-d₆, 100 MHz):
    • δ 167.5 ppm (C=O, carboxylic acid)
    • δ 164.3 ppm (C=O, amide)
    • δ 135.2 ppm (C-Cl)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1670 C=O (carboxylic acid)
1615 C=C (aromatic)
1540 N–H (amide bending)
1240 C–S (thiophene stretch)

Mass Spectrometry

  • Molecular ion peak : m/z 269.7 [M+H]⁺ (calc. 269.70)
  • Fragmentation pattern:
    • m/z 226.0 (loss of COOH)
    • m/z 154.2 (benzothiophene-Cl fragment)

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Geometry optimization using the PBE0/def2-TZVP method with ZORA relativistic corrections predicts:

  • HOMO-LUMO gap : 4.2 eV
  • Dipole moment : 5.8 Debye
  • Bond angles:
    • S–C–C (thiophene): 112.3°
    • Cl–C–C: 119.7°

Electron Density Mapping

Laplacian of electron density (∇²ρ) analysis highlights:

  • Covalent bonding : Negative ∇²ρ values at C–S (-0.89 e·Å⁻⁵) and C–Cl (-0.76 e·Å⁻⁵) bonds
  • Hydrogen bonds : Positive ∇²ρ (0.34 e·Å⁻⁵) at O···H interactions
Parameter Value (DFT) Experimental (XRD)
C=O bond length (Å) 1.22 1.21
C–Cl bond length (Å) 1.74 1.72
Dihedral angle C-S-C-C 178.5° 179.2°

Properties

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLITEMJLQKDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Agents
    • Research indicates that derivatives of benzo[b]thiophene compounds can modulate immune responses, specifically targeting interleukin-4 gene expression. This modulation can be beneficial in treating inflammatory diseases such as asthma and allergies .
  • Pain Management
    • A study focusing on structural modifications of benzo[b]thiophene derivatives revealed their potential as novel analgesics. The synthesized compounds demonstrated activation of mu-opioid receptors, suggesting their utility in pain management with potentially fewer side effects compared to traditional opioids .
  • Antimicrobial Activity
    • Compounds related to [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid have shown promising results in antimicrobial assays. In vitro studies have indicated effectiveness against various pathogenic strains, which could lead to the development of new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves condensation reactions between thiophene-2-carboxylic acids and amino acid salts. This method allows for the introduction of functional groups that enhance biological activity while minimizing potential side effects .

Mechanism Insights

The mechanism of action often involves modulation of specific signaling pathways:

  • Mu-opioid receptor activation : This pathway is crucial for analgesic effects, where the compound influences cyclic adenosine monophosphate (cAMP) levels and β-arrestin-2 pathways .
  • Interleukin modulation : By inhibiting interleukin-4 production, these compounds can reduce inflammatory responses, making them candidates for anti-inflammatory therapies .

Case Studies

  • Novel Analgesics Development
    • A study published in December 2022 explored a series of benzo[b]thiophene derivatives, including analogs of this compound. The findings highlighted their efficacy as analgesics through specific receptor interactions, paving the way for new pain relief medications .
  • Antimicrobial Screening
    • Another research effort evaluated various derivatives of thiophene-based compounds against fungal and bacterial pathogens. The results demonstrated significant antimicrobial activity, warranting further investigation into these compounds' therapeutic potential .

Mechanism of Action

The mechanism of action of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as serine protease Factor Xa, by binding to their active sites and preventing substrate access . This inhibition can lead to various downstream effects, including modulation of blood coagulation and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene/Benzothiophene Family

A comparative analysis of key derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents Key Features Biological Relevance
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid Benzo[b]thiophene 3-Cl, 2-CO-NH-CH₂COOH High polarity due to amino-acetic acid; potential enzyme inhibition Anticancer/antimicrobial candidate
Tienilic acid (2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid) Thiophene 2-CO-phenoxy, Cl substituents Uricosuric/diuretic activity; withdrawn due to hepatotoxicity Metabolized by CYP2C9; immune-mediated liver injury
3-(Acetylamino)thiophene-2-carboxylic acid Thiophene 3-NHAc, 2-COOH Moderate reactivity; lacks chloro group Building block for heterocyclic drug synthesis
2-[(3-Chlorophenyl)amino]acetic acid Benzene 3-Cl, NH-CH₂COOH Simple aromatic amine; lower molecular weight Research tool for studying chlorophenyl derivatives
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate Thiophene Ester-protected amino acid Enhanced lipophilicity due to ester group Intermediate in peptide synthesis

Key Differentiators

Substituent Effects on Bioactivity
  • Amino-Acetic Acid vs. Phenoxy Groups: Unlike tienilic acid’s phenoxy-acetic acid group, the target compound’s amino-acetic acid moiety reduces hepatotoxicity risks by avoiding reactive metabolite formation via CYP2C9 .
Metabolic Stability
  • The benzo[b]thiophene core in the target compound shows greater metabolic stability than simple thiophene derivatives (e.g., tienilic acid), which are prone to oxidation at the thiophene C-5 position, leading to toxic intermediates .

Biological Activity

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid is a heterocyclic compound characterized by a chloro-substituted benzo[b]thiophene ring linked to an amino-acetic acid moiety. With the molecular formula C₁₁H₈ClNO₃S and a molecular weight of 269.71 g/mol, this compound is part of a larger class of thiophenes known for their diverse applications in medicinal chemistry and organic synthesis due to their unique electronic properties and structural versatility .

Biological Activities

The biological activities associated with this compound include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in various metabolic pathways, particularly those involved in cancer progression.
  • Antimicrobial Properties : While specific studies on this compound's antimicrobial activity are sparse, related thiophene derivatives have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Similar compounds have been noted for their anticancer effects, particularly through mechanisms that involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities of related thiophene derivatives:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
3-Chloro-benzo[b]thiophene-2-carboxylic acidContains a carboxylic acid instead of an amino-acetic acidUsed in synthesizing other bioactive compoundsAntimicrobial and anticancer
Thiophene-2-carbonyl-amino acidsVariants without chloro substitutionOften exhibit different biological activitiesVaries widely; some show anticancer properties
5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamineContains thiadiazole moietyDemonstrates distinct pharmacological propertiesNotable for anti-inflammatory effects

This comparative analysis highlights the unique structural features of this compound and its potential biological activities.

Case Studies

Several studies have explored the effects of thiophene derivatives on various biological systems:

  • Hypoxia-Induced Cancer Models : Research has shown that thiophene derivatives can modulate HIF signaling pathways, which are crucial in cancer biology. These compounds may enhance HIF stability under low oxygen conditions, promoting cell survival .
  • Antitubercular Activity : Benzo[b]thiophene derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited MIC values as low as 0.60 μg/mL against dormant strains, suggesting potential applications in treating tuberculosis .
  • Cell Viability Studies : In vitro studies indicated that certain derivatives lead to significant reductions in cell viability in cancer cell lines, with IC50 values demonstrating effective inhibition comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process. A key intermediate, 3-chlorobenzo[b]thiophene-2-carboxylic acid, is often prepared using the Schmidt reaction, where a primary amine reacts with 2-chlorobenzoic acid in the presence of a base and organic solvent . Subsequent coupling with glycine derivatives (e.g., amino-acetic acid) via amide bond formation is achieved using coupling agents like EDC/HOBt.
  • Optimization : Yield depends on solvent choice (e.g., dry CH₂Cl₂ for anhydrous conditions), reaction temperature (reflux vs. room temperature), and stoichiometric ratios (1.2 equivalents of anhydrides for acylation, as in ). Purification via reverse-phase HPLC (MeCN:H₂O gradients) improves purity .
Synthetic StepReagents/ConditionsYield RangeReference
Intermediate synthesisSchmidt reaction, 2-chlorobenzoic acid + primary amine60–75%
Amide couplingEDC/HOBt, DMF, RT65–80%
PurificationReverse-phase HPLC>95% purity

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/OH bonds (~3200–3500 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm for benzo[b]thiophene) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and chlorinated aromatic carbons .
  • HRMS : Validate molecular weight (e.g., C₁₁H₉ClNO₃S requires [M+H]⁺ = 270.0098) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Solubility : The compound is polar due to the carboxylic acid and amide groups. It dissolves in DMSO, DMF, and methanol but is less soluble in non-polar solvents like hexane.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Strategy :

  • Derivatization : Introduce substituents at the benzo[b]thiophene ring (e.g., electron-withdrawing groups like NO₂ to modulate electronic effects) or replace chlorine with other halogens (Br, F) to alter metabolic stability .
  • Side-chain variation : Replace the acetic acid moiety with propionic acid or tert-butyl esters to improve membrane permeability .
    • Evaluation : Test modified analogs in enzymatic assays (e.g., kinase inhibition) or bacterial models (MIC values) to correlate structure-activity relationships (SAR) .

Q. What experimental approaches address contradictions in reported metabolic pathways for thiophene-containing compounds?

  • Background : Thiophene rings are prone to cytochrome P450-mediated oxidation, which can generate reactive metabolites (e.g., epoxides or thiophene-S-oxides) linked to toxicity .
  • Methods :

  • In vitro metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify metabolites (e.g., hydroxylated or sulfoxidized products).
  • CYP inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals for aromatic protons overlap (e.g., δ 7.2–7.8 ppm), use 2D techniques (HSQC, HMBC) to assign positions. Compare with analogs in (e.g., 4-chloro-2-{2-[(3-chlorophenyl)amino]acetamido}benzoic acid) .
  • Validation : Cross-check HRMS and elemental analysis to confirm molecular formula. Reproduce synthesis under standardized conditions to rule out impurities .

Methodological Notes

  • Contradictions Addressed : describes oxidation with K₂Cr₂O₇, but milder agents (e.g., H₂O₂/Fe²⁺) may reduce side reactions. Comparative studies are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid
Reactant of Route 2
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[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

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